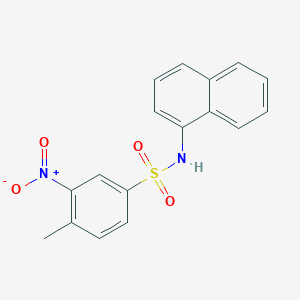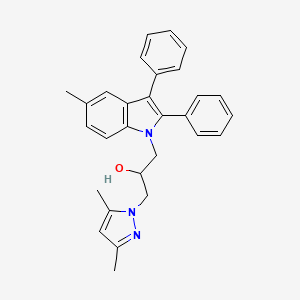![molecular formula C24H35N3O2 B4880072 ethyl 1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-4-(2-phenylethyl)piperidine-4-carboxylate](/img/structure/B4880072.png)
ethyl 1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-4-(2-phenylethyl)piperidine-4-carboxylate
描述
Ethyl 1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-4-(2-phenylethyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine carboxylates This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-4-(2-phenylethyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated with 2-methylpropyl bromide in the presence of a base such as potassium carbonate.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately through the cyclization of a suitable precursor, such as 4-phenylbutan-2-one, using a reducing agent like sodium borohydride.
Esterification: The final step involves the esterification of the piperidine ring with ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-4-(2-phenylethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, where nucleophiles like amines or thiols replace the ethoxy group, forming amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Amides, thioesters
科学研究应用
Ethyl 1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-4-(2-phenylethyl)piperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders and pain management.
Biological Research: It is used in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of ethyl 1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-4-(2-phenylethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing signal transduction pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Ethyl 4-phenylpiperidine-4-carboxylate: Similar in structure but lacks the pyrazole ring.
1-(2-phenylethyl)piperidine-4-carboxylate: Similar but without the ester functional group.
3-(2-methylpropyl)-1H-pyrazole: Contains the pyrazole ring but lacks the piperidine and ester components.
Uniqueness
Ethyl 1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-4-(2-phenylethyl)piperidine-4-carboxylate is unique due to its combination of a pyrazole ring, a piperidine ring, and an ester functional group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds, making it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
ethyl 1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-4-(2-phenylethyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2/c1-4-29-23(28)24(11-10-20-8-6-5-7-9-20)12-14-27(15-13-24)18-22-17-21(25-26-22)16-19(2)3/h5-9,17,19H,4,10-16,18H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDMNBDZWRMYCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC(=NN2)CC(C)C)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4879989.png)
![2-Bicyclo[2.2.1]hept-2-yl-1-(4-(2-pyridyl)piperazinyl)ethan-1-one](/img/structure/B4879990.png)
![diethyl 1-[2-(4-chlorophenyl)ethyl]-4-(3-hydroxy-4-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4879997.png)
![{1-(3-biphenylylcarbonyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4880000.png)
![1-{1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(MORPHOLIN-4-YL)ETHANE-1,2-DIONE](/img/structure/B4880001.png)


![N-(4-ethoxyphenyl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B4880029.png)
![methyl 2-({N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4880035.png)

![2-(diethylamino)-N-[4-[2-[4-[[2-(diethylamino)acetyl]amino]-3,5-dimethylphenyl]propan-2-yl]-2,6-dimethylphenyl]acetamide](/img/structure/B4880057.png)
![3-({[3-(ethoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4880062.png)


